REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:23]=[C:24]([N+:26]([O-])=O)[CH:25]=1)[C:7]([C:9]1[CH:14]=[CH:13][C:12]([C:15]#[C:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:11][CH:10]=1)=[O:8])([O-])=O.O1CCOCC1>Cl>[NH2:1][C:4]1[CH:5]=[C:6]([CH:23]=[C:24]([NH2:26])[CH:25]=1)[C:7]([C:9]1[CH:14]=[CH:13][C:12]([C:15]#[C:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:11][CH:10]=1)=[O:8]
|
Name
|
3,5-dinitro-4'-phenylethynylbenzophenone
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C2=CC=C(C=C2)C#CC2=CC=CC=C2)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
stannous chloride dihydrate
|
Quantity
|
78.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for ~16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 L Erlenmeyer flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
The orange solution was cooled to ~10°-15° C. by means of an ice bath
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 10°-20° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
CUSTOM
|
Details
|
During this time the product precipitated from solution
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
FILTRATION
|
Details
|
The crude material was collected by filtration
|
Type
|
WASH
|
Details
|
washed in water
|
Type
|
CUSTOM
|
Details
|
dried at 65° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to afford 16.0 g (98%) of a crude solid
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized form toluene
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)C2=CC=C(C=C2)C#CC2=CC=CC=C2)C=C(C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |